molecular formula C9H13N3O4 B14253128 1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 480994-50-1

1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14253128
CAS No.: 480994-50-1
M. Wt: 227.22 g/mol
InChI Key: QLVYFOWDBYKONF-UHFFFAOYSA-N
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Description

1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by alkylation. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the selective nitration and subsequent alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and propyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Lacks the propyl group.

    1,6-Dimethyl-3-propylpyrimidine-2,4(1H,3H)-dione: Lacks the nitro group.

    5-Nitro-3-propylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl groups.

Uniqueness

1,6-Dimethyl-5-nitro-3-propylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

480994-50-1

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

1,6-dimethyl-5-nitro-3-propylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O4/c1-4-5-11-8(13)7(12(15)16)6(2)10(3)9(11)14/h4-5H2,1-3H3

InChI Key

QLVYFOWDBYKONF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(N(C1=O)C)C)[N+](=O)[O-]

Origin of Product

United States

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